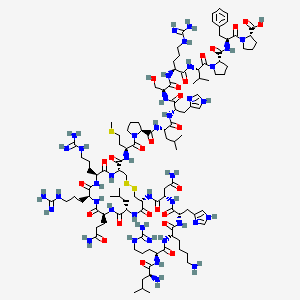

H-Leu-Arg-Lys-His-Asn-Cys(1)-Leu-Gln-Arg-Arg-Cys(1)-Met-Pro-Leu-His-Ser-Arg-Val-Pro-Phe-Pro-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ELA-21 (humano) es un agonista de alta afinidad para el receptor de apelin, que participa en varios procesos fisiológicos. Este compuesto es un fragmento bioactivo de ELA-32 y se ha demostrado que se une a los receptores de apelin en el ventrículo izquierdo de corazones tanto normales como con hipertensión arterial pulmonar . ELA-21 (humano) inhibe la producción de adenosín monofosfato cíclico inducida por forskolina y estimula el reclutamiento de beta-arrestina in vitro .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de ELA-21 (humano) implica la síntesis de péptidos en fase sólida, un método comúnmente utilizado para la producción de péptidos. La secuencia de ELA-21 (humano) es Leu-Arg-Lys-His-Asn-Cys-Leu-Gln-Arg-Arg-Cys-Met-Pro-Leu-His-Ser-Arg-Val-Pro-Phe-Pro, con un puente disulfuro entre los residuos de cisteína en las posiciones 6 y 11 .

Métodos de producción industrial: La producción industrial de ELA-21 (humano) generalmente implica la síntesis de péptidos en fase sólida a gran escala, seguida de la purificación mediante cromatografía líquida de alto rendimiento. El péptido se liofiliza para su almacenamiento y distribución .

Análisis De Reacciones Químicas

Tipos de reacciones: ELA-21 (humano) experimenta principalmente reacciones de unión con el receptor de apelin. No suele experimentar reacciones de oxidación, reducción o sustitución en condiciones fisiológicas .

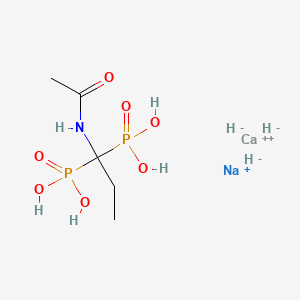

Reactivos y condiciones comunes: La unión de ELA-21 (humano) al receptor de apelin se ve favorecida por condiciones fisiológicas, incluida la presencia de cloruro de sodio y iones calcio .

Productos principales formados: El producto principal de la interacción entre ELA-21 (humano) y el receptor de apelin es la activación de las vías de señalización aguas abajo, incluida la inhibición de la producción de adenosín monofosfato cíclico y el reclutamiento de beta-arrestina .

Aplicaciones Científicas De Investigación

ELA-21 (humano) tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

ELA-21 (humano) ejerce sus efectos uniéndose al receptor de apelin, un receptor acoplado a proteína G. Esta unión inhibe la producción de adenosín monofosfato cíclico inducida por forskolina y estimula el reclutamiento de beta-arrestina. La activación del receptor de apelin por ELA-21 (humano) conduce a la activación de las vías de señalización aguas abajo, incluidas las que participan en la homeostasis cardiovascular y la regulación de fluidos .

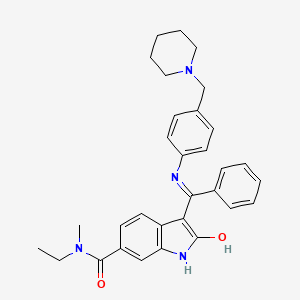

Compuestos similares:

ELA-32: Un péptido más largo que también actúa como agonista del receptor de apelin.

Apelin-13: Otro agonista del receptor de apelin con una secuencia de péptidos más corta.

Singularidad de ELA-21 (humano): ELA-21 (humano) es único en su alta afinidad por el receptor de apelin y su capacidad para inhibir la producción de adenosín monofosfato cíclico mientras estimula el reclutamiento de beta-arrestina. Esta actividad dual lo convierte en una herramienta valiosa para estudiar el receptor de apelin y sus vías de señalización asociadas .

Comparación Con Compuestos Similares

ELA-32: A longer peptide that also acts as an apelin receptor agonist.

Apelin-13: Another apelin receptor agonist with a shorter peptide sequence.

Uniqueness of ELA-21 (human): ELA-21 (human) is unique in its high affinity for the apelin receptor and its ability to inhibit cyclic adenosine monophosphate production while stimulating beta-arrestin recruitment. This dual activity makes it a valuable tool for studying the apelin receptor and its associated signaling pathways .

Propiedades

Fórmula molecular |

C112H184N40O25S3 |

|---|---|

Peso molecular |

2587.1 g/mol |

Nombre IUPAC |

(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-13-(3-amino-3-oxopropyl)-7,10-bis(3-carbamimidamidopropyl)-16-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C112H184N40O25S3/c1-58(2)44-65(114)88(156)133-67(25-15-36-127-109(117)118)89(157)134-66(24-13-14-35-113)91(159)141-75(48-63-51-125-56-131-63)97(165)143-77(50-86(116)155)99(167)148-81-55-180-179-54-80(147-92(160)69(27-17-38-129-111(121)122)135-90(158)68(26-16-37-128-110(119)120)136-93(161)71(32-33-85(115)154)138-95(163)73(45-59(3)4)140-102(81)170)101(169)139-72(34-43-178-9)105(173)150-40-19-29-82(150)103(171)144-74(46-60(5)6)96(164)142-76(49-64-52-126-57-132-64)98(166)146-79(53-153)100(168)137-70(28-18-39-130-112(123)124)94(162)149-87(61(7)8)107(175)151-41-20-30-83(151)104(172)145-78(47-62-22-11-10-12-23-62)106(174)152-42-21-31-84(152)108(176)177/h10-12,22-23,51-52,56-61,65-84,87,153H,13-21,24-50,53-55,113-114H2,1-9H3,(H2,115,154)(H2,116,155)(H,125,131)(H,126,132)(H,133,156)(H,134,157)(H,135,158)(H,136,161)(H,137,168)(H,138,163)(H,139,169)(H,140,170)(H,141,159)(H,142,164)(H,143,165)(H,144,171)(H,145,172)(H,146,166)(H,147,160)(H,148,167)(H,149,162)(H,176,177)(H4,117,118,127)(H4,119,120,128)(H4,121,122,129)(H4,123,124,130)/t65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,87-/m0/s1 |

Clave InChI |

DITOSSSIQUUZEP-FMGZCOAKSA-N |

SMILES isomérico |

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)N)C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N7CCC[C@H]7C(=O)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)N |

SMILES canónico |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)N)C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NC(CC4=CNC=N4)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)N7CCCC7C(=O)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2R,3R,4S,5R,6S,8R,9R,13S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752315.png)

![(2S)-2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B10752318.png)

![methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752319.png)

![methyl N-[2-[(R)-(3-chlorophenyl)-[1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752329.png)

![Trisodium;[4-[[carboxymethyl-[2-[carboxymethyl-[[3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-4-yl]methyl]amino]ethyl]amino]methyl]-5-hydroxy-6-methylpyridin-3-yl]methyl phosphate;manganese](/img/structure/B10752335.png)

![methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752354.png)